2-Fluor-3-hydroxypyridin

Übersicht

Beschreibung

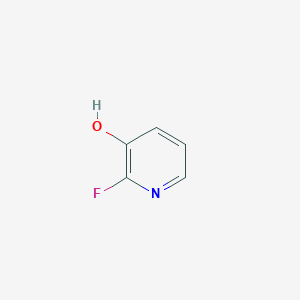

2-Fluoro-3-hydroxypyridine is a fluorinated pyridine derivative that is of interest due to the unique properties imparted by the presence of fluorine in organic molecules. Fluorine atoms can significantly alter the chemical and biological behavior of compounds, making them valuable in various applications, including medicine and agriculture .

Synthesis Analysis

The synthesis of fluorinated pyridines, including 2-fluoro-3-hydroxypyridine, can be achieved through different methods. One approach involves the fluorination of 2-aminopyridines and pyridin-2(1H)-ones using Selectfluor in aqueous solution, which yields fluorinated pyridines with high regioselectivity . Another method reported is the fluorodenitration of nitropyridines mediated by tetrabutylammonium fluoride (TBAF) under mild conditions, which is applicable to 2- or 4-nitro-substituted pyridines . Additionally, a transition-metal-free synthesis from 2-fluoropyridine and acetamidine hydrochloride has been developed, providing an efficient route to 2-aminopyridine derivatives .

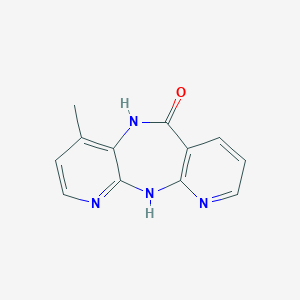

Molecular Structure Analysis

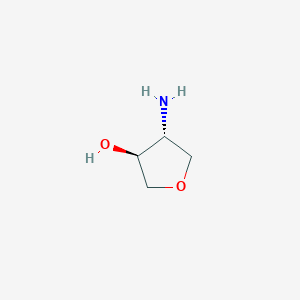

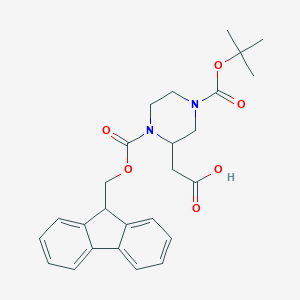

The molecular structure of 2-fluoro-3-hydroxypyridine is characterized by the presence of a fluorine atom and a hydroxyl group on the pyridine ring. The introduction of these substituents can influence the electronic distribution and reactivity of the molecule. For instance, the crystal structure of a related compound, 6-fluoro-3-hydroxypyrazine-2-carboxamide, shows that the molecule is almost planar and features intramolecular hydrogen bonding .

Chemical Reactions Analysis

Fluorinated pyridines, including 2-fluoro-3-hydroxypyridine, can undergo various chemical reactions due to the reactivity of the fluorine atom and the hydroxyl group. For example, the fluorine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can be involved in condensation reactions. The biocatalytic synthesis of related fluorinated compounds, such as 2-fluoro-3-hydroxypropionic acid, demonstrates the potential for enzymatic transformations involving fluorinated intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoro-3-hydroxypyridine are influenced by the presence of the fluorine and hydroxyl groups. Fluorine is highly electronegative, which can affect the acidity, basicity, and overall polarity of the molecule. The hydroxyl group can engage in hydrogen bonding, impacting the solubility and fluorescence behavior. For instance, the fluorescence study of hydroxypyridines indicates that the anionic form of 2- and 3-hydroxypyridines is more fluorescent than the neutral molecule . Additionally, the design and synthesis of fluorine-substituted 3-hydroxypyridin-4-ones aim to improve pharmaceutical profiles by leveraging the unique characteristics of fluorine .

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung

2-Fluor-3-hydroxypyridin: wird in der Synthese von Verbindungen verwendet, die auf den nikotinergen α4β2-Rezeptor . Diese Rezeptoren sind an zahlreichen neurologischen Erkrankungen beteiligt, wodurch diese Verbindung wertvoll bei der Entwicklung von Behandlungen für Krankheiten wie Alzheimer, Parkinson und Schizophrenie ist.

Landwirtschaftliche Chemie

In der Landwirtschaft dient This compound als Vorläufer in der Synthese von Herbiziden und Insektiziden . Die Einführung von Fluoratomen in Wirkstoffe führt häufig zu einer verbesserten biologischen Aktivität und Umweltstabilität.

Materialwissenschaft

Diese Verbindung wird in der Materialwissenschaft zur Entwicklung neuartiger Materialien mit spezifischen elektronischen oder photonischen Eigenschaften verwendet . Seine Fähigkeit, stabile Komplexe mit verschiedenen Metallen zu bilden, kann für die Herstellung neuer katalytischer Systeme oder Sensoren genutzt werden.

Chemische Synthese

This compound: ist ein Schlüsselzwischenprodukt bei der Synthese von fluorierten Pyridinen, die wichtige Bausteine in der organischen Synthese sind . Diese fluorierten Derivate werden verwendet, um Verbindungen mit erhöhter Stabilität und veränderter Reaktivität für verschiedene industrielle Anwendungen zu erzeugen.

Umweltwissenschaften

Die Rolle der Verbindung in den Umweltwissenschaften hängt mit ihrer Verwendung in der Synthese umweltfreundlicher Produkte zusammen . Seine Derivate können so konzipiert werden, dass sie zu ungiftigen Nebenprodukten abgebaut werden, wodurch die Umweltbelastung reduziert wird.

Analytische Chemie

In der analytischen Chemie wird This compound als Standard oder Reagenz in verschiedenen analytischen Methoden verwendet . Seine wohldefinierten Eigenschaften helfen bei der genauen Quantifizierung und Detektion von Substanzen in komplexen Gemischen.

Biochemische Forschung

Die Forschung in der Biochemie verwendet This compound, um Enzymmechanismen und Stoffwechselwege zu untersuchen . Seine Einarbeitung in Biomoleküle kann helfen, die biochemischen Transformationen zu verfolgen, die sie durchlaufen.

Industrielle Anwendungen

Industriell ist This compound an der Produktion von pharmazeutischen Massenwirkstoffen und Zwischenprodukten beteiligt . Seine Reaktivität macht es zu einer vielseitigen Verbindung für die Herstellung einer breiten Palette chemischer Produkte.

Wirkmechanismus

Target of Action

2-Fluoro-3-hydroxypyridine is a pyridine derivative that primarily targets the nicotinic α4β2 receptor . This receptor plays a crucial role in the nervous system, particularly in the transmission of signals in the brain.

Mode of Action

As a derivative of pyridine, it is believed to interact with its target, the nicotinic α4β2 receptor, leading to changes in the receptor’s activity . The presence of the fluorine atom in the compound may enhance its binding affinity and selectivity towards the receptor.

Result of Action

The molecular and cellular effects of 2-Fluoro-3-hydroxypyridine’s action would largely depend on its interaction with the nicotinic α4β2 receptor. By modulating the activity of this receptor, it could influence neuronal signaling and potentially exert effects on cognition, mood, and other neurological functions .

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 2-Fluoro-3-hydroxypyridine are not mentioned in the search results, fluoropyridines in general are of interest due to their potential as imaging agents for various biological applications . They are also being explored for improved physical, biological, and environmental properties in the search for new agricultural products .

Eigenschaften

IUPAC Name |

2-fluoropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO/c6-5-4(8)2-1-3-7-5/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQRKEWMEMJXQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376449 | |

| Record name | 2-Fluoro-3-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

174669-74-0 | |

| Record name | 2-Fluoro-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174669-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,11S,13S,14R,15S)-14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B122520.png)

![8-Methoxyimidazo[1,2-A]pyrazine](/img/structure/B122559.png)